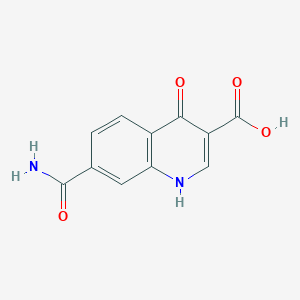
7-carbamoyl-4-oxo-1H-quinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. . The compound’s structure features a quinoline core with a carbamoyl group at the 7th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position.
Méthodes De Préparation
The synthesis of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate undergoes further reactions to yield the desired quinoline derivative. Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions with appropriate reagents.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include aqueous ethanol as a solvent, copper salts, and proline as a ligand and proton source . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in various biological processes . The compound’s ability to bind to these enzymes and inhibit their activity makes it a valuable tool for studying epigenetic processes and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid can be compared with other similar quinoline derivatives, such as:
4-Hydroxyquinoline-3-carboxylic acid: Lacks the carbamoyl group at the 7th position but shares similar chemical properties.
8-Hydroxyquinoline: Features a hydroxyl group at the 8th position and is known for its broad-ranging biological activities.
Quinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid group at the 4th position.
The uniqueness of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63463-24-1 |
|---|---|
Formule moléculaire |
C11H8N2O4 |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
7-carbamoyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c12-10(15)5-1-2-6-8(3-5)13-4-7(9(6)14)11(16)17/h1-4H,(H2,12,15)(H,13,14)(H,16,17) |
Clé InChI |
QKDFNNISCQNAOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)N)NC=C(C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)

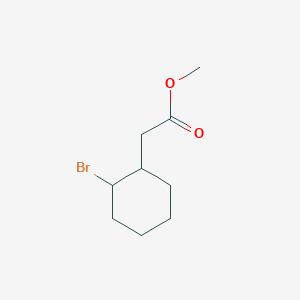
![7-(Benzyloxy)-2-azaspiro[3.5]nonane](/img/structure/B11873582.png)

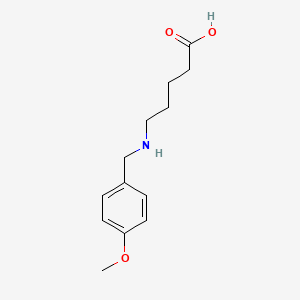
![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)
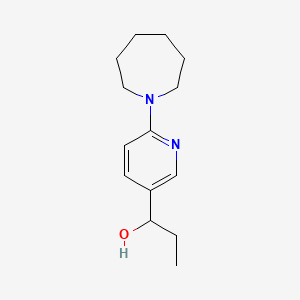


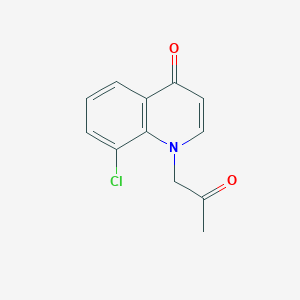

![4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B11873642.png)
